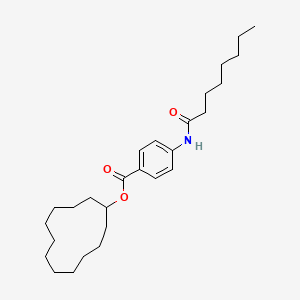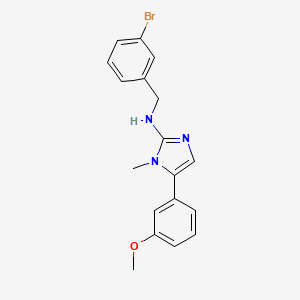![molecular formula C26H21N3O2 B11561454 4-methyl-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11561454.png)
4-methyl-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields due to their interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets and pathways. The compound can form stable complexes with transition metals, which may inhibit enzyme activity by binding to the active sites . Additionally, its hydrazone group can participate in hydrogen bonding and other interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(3-{N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)benzamide
- 4-Methyl-N-(3-{2-[1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C26H21N3O2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
3-[(4-methylbenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C26H21N3O2/c1-18-12-14-20(15-13-18)25(30)28-23-10-5-8-21(16-23)26(31)29-27-17-22-9-4-7-19-6-2-3-11-24(19)22/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+ |
Clé InChI |
QXLFXZPGZGSMDP-WPWMEQJKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B11561375.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11561387.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11561393.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11561401.png)
methyl}phenol](/img/structure/B11561402.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B11561405.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B11561406.png)
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11561409.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11561415.png)

![2-[(4-Methylphenyl)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11561429.png)
![N-[4-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11561436.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11561439.png)

